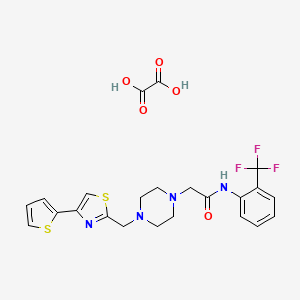

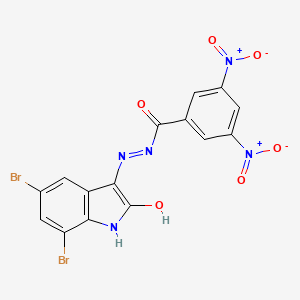

![molecular formula C22H20N2O4 B2715422 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide CAS No. 946245-63-2](/img/structure/B2715422.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized . The initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . These techniques corroborated the proposed molecular structures of the final compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The initial benzoyl chlorides were stirred with amines to form benzamides, which were then refluxed with 1-(2-furoyl)piperazine to form the final compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “1-(2-Furoyl)piperazine” has a molecular weight of 180.20 and a molecular formula of C9H12N2O2 .Scientific Research Applications

Catalytic Applications

Rh(III)-Catalyzed Directed C-H Olefination

A study highlighted an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is mild, practical, selective, and yields high results, with the N-O bond acting as an internal oxidant. The study demonstrates how altering the substituent of the directing/oxidizing group can selectively form valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Drug Development and Therapeutic Applications

Potential Anticonvulsant Activity

Research has identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides through high-throughput screening, showing high affinity and good anticonvulsant activity in animal models. This suggests potential applications in the development of new anticonvulsant drugs (Chan et al., 1998).

Synthesis of Complex Molecules

Synthesis of Isoquinoline Derivatives

A study on a Rhodium(III)-catalyzed one-pot three-component reaction of N-methoxybenzamide, α-diazoester, and alkyne developed an alternative way to synthesize isoquinoline derivatives. This method showcases relay catalysis, occurring via successive O-alkylation and C-H activation processes, both promoted by the same catalyst (Zhou et al., 2019).

Chemical Synthesis Techniques

Cascade Synthesis of N-methoxyisoquinolinediones

Another research presented a mild and versatile method for one-pot cascade synthesis of diverse N-methoxyisoquinolinediones via Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization of N-methoxybenzamides with α-diazotized Meldrum's acid. This development has implications for the synthesis of new analogs of marketed drugs, such as Edaravone (Shi et al., 2015).

Safety and Hazards

Mechanism of Action

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which have a structure similar to tetrahydroquinoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, the effects could be quite diverse .

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(14-18)21(25)23-17-9-10-19-15(13-17)6-3-11-24(19)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBFSVRESJBHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

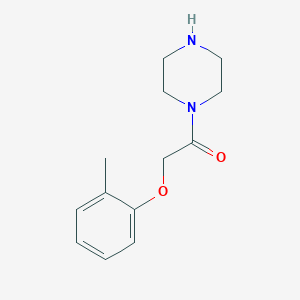

![3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2715343.png)

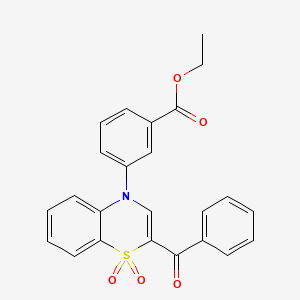

![Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B2715346.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)

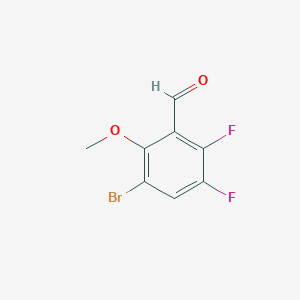

![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)

![N-isopropyl-2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2715353.png)

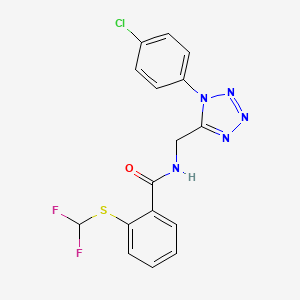

![(2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2715356.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)